molecular formula C12H7F3N2O2 B1439635 3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinic acid CAS No. 1214390-13-2

3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinic acid

Cat. No. B1439635
M. Wt: 268.19 g/mol
InChI Key: ROLBMVQLQACALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a type of boronic acid, which are highly valuable building blocks in organic synthesis . They are often used in the functionalizing deboronation of alkyl boronic esters .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a method that has been developed for the synthesis of such compounds . This method utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of similar compounds involves a pyridinyl group and a trifluoromethyl group . These compounds can form complexes with metals such as zinc, cadmium, cobalt, and nickel .


Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters is a key reaction in the synthesis of these compounds . This reaction allows for formal anti-Markovnikov alkene hydromethylation .

Future Directions

The future directions for this compound could involve further development of the protodeboronation method for synthesis , as well as exploration of its potential activities against FGFR1, 2, and 3 .

properties

IUPAC Name

3-pyridin-4-yl-6-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-2-1-8(10(17-9)11(18)19)7-3-5-16-6-4-7/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLBMVQLQACALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=CC=NC=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinic acid
Reactant of Route 2
3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinic acid
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3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinic acid
Reactant of Route 4
3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinic acid
Reactant of Route 5
Reactant of Route 5
3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinic acid
Reactant of Route 6
3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinic acid

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